Methyl 3-bromo-5-(chlorosulfonyl)benzoate

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Achieve reliable two-step diversification in medchem & agro libraries. The exclusive meta-substitution pattern eliminates steric interference between Suzuki/Heck coupling at the 3-bromo and sulfonamide/sulfonate formation at the 5-chlorosulfonyl site. This orthogonal reactivity enables clean, high-yielding sequential elaboration from a single starting material. Supplied at 98% purity to minimize downstream purification. Requires cold-chain storage (2–8°C); pre-arrange blue-ice shipping to preserve chlorosulfonyl integrity. Trusted by discovery teams for fragment-based screening, ADC linker-payload construction, and protease/kinase inhibitor campaigns.

Molecular Formula C8H6BrClO4S
Molecular Weight 313.55
CAS No. 668261-21-0
Cat. No. B2830289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(chlorosulfonyl)benzoate
CAS668261-21-0
Molecular FormulaC8H6BrClO4S
Molecular Weight313.55
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl
InChIInChI=1S/C8H6BrClO4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3
InChIKeyJEMVYQBMBVWACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 668261-21-0): A Dual-Functional meta-Substituted Building Block for Sulfonamide-Focused Medicinal Chemistry


Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 668261-21-0) is a benzoic acid methyl ester derivative simultaneously bearing a bromine atom at the 3-position and a chlorosulfonyl group at the 5-position, yielding a molecular formula of C₈H₆BrClO₄S and a molecular weight of 313.55 g/mol [1]. This compound belongs to the class of aromatic sulfonyl chlorides and serves as a bifunctional electrophilic intermediate, where the chlorosulfonyl moiety enables rapid sulfonamide or sulfonate ester formation with amines and alcohols, while the aryl bromide permits downstream palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) [2]. The meta relationship between these two reactive centers on the benzoate scaffold distinguishes its synthetic utility from ortho- or para-substituted regioisomers by offering a unique steric and electronic environment for sequential derivatization strategies in pharmaceutical and agrochemical research programs .

Why Methyl 3-bromo-5-(chlorosulfonyl)benzoate Cannot Be Replaced by Its Closest Analogs: Evidence of Substitution-Pattern-Dependent Reactivity


Within the family of bromo-chlorosulfonyl benzoate esters, the precise ring substitution pattern governs both the electronic activation of each reactive center and the steric accessibility for successive transformations. Regioisomers such as methyl 4-bromo-3-(chlorosulfonyl)benzoate (CAS 168969-13-9) place the two electrophilic groups in an ortho relationship, introducing steric congestion that can retard nucleophilic attack at the sulfonyl chloride and reduce cross-coupling efficiency at the bromide due to neighboring-group effects [1]. Conversely, the ethyl ester analog (ethyl 3-bromo-5-(chlorosulfonyl)benzoate, CAS 1155912-18-7) alters the ester's steric bulk and hydrolysis rate, potentially complicating chemoselective deprotection strategies where the methyl ester must be preserved . The free acid form (3-bromo-5-(chlorosulfonyl)benzoic acid, CAS 1183308-29-3) introduces a carboxylic acid proton that can interfere with sulfonamide formation through competing acid-base chemistry with amine nucleophiles [2]. These structural differences, though subtle, propagate into measurable differences in reaction yields, selectivity, and purification profiles that render generic substitution unreliable in multi-step synthesis campaigns.

Quantitative Differentiation Evidence for Methyl 3-bromo-5-(chlorosulfonyl)benzoate Against Its Closest Structural Analogs


Meta-Substitution Pattern: Topological Polar Surface Area and XLogP3 Comparison with Ortho and Para Regioisomers

The meta arrangement of the bromo and chlorosulfonyl groups in the target compound produces a distinct physicochemical signature. The topological polar surface area (TPSA) of methyl 3-bromo-5-(chlorosulfonyl)benzoate is 68.8 Ų, and its calculated XLogP3 is 2.5 [1]. While identical TPSA and XLogP3 values are shared by regioisomers with the same molecular formula (e.g., methyl 4-bromo-3-(chlorosulfonyl)benzoate, TPSA 68.8 Ų, XLogP3 2.5), the spatial distribution of polar surface area differs meaningfully: in the meta isomer, the sulfonyl chloride and ester carbonyl vectors orient away from each other, reducing intramolecular dipole alignment and potentially lowering the compound's tendency to form undesired aggregates in non-polar reaction media compared to ortho-substituted analogs where the sulfonyl and ester groups are in closer proximity [2]. This spatial distinction is not captured by scalar computed descriptors but is critical for solubility behavior in aprotic solvents used in cross-coupling reactions.

Medicinal Chemistry ADME Optimization Fragment-Based Drug Design

Ester Steric Bulk Comparison: Methyl Ester (Target) vs. Ethyl Ester Analog in Amine-Mediated Sulfonamide Formation

The methyl ester group in the target compound (MW contribution: 59.04 g/mol for COOCH₃) provides a less sterically demanding environment adjacent to the reactive chlorosulfonyl electrophile compared to the ethyl ester analog ethyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 1155912-18-7; MW 327.58 g/mol, ester MW contribution ~73.07 g/mol for COOC₂H₅) . In sulfonamide-forming reactions where a bulky amine nucleophile is employed, steric shielding of the chlorosulfonyl group by a proximal ethyl ester can measurably reduce reaction rate. While no published head-to-head kinetic study exists for this exact pair, the general principle is supported by the broader chlorosulfonyl benzoate literature: methyl 2-(chlorosulfonyl)benzoate reacts with 2-(trifluoromethyl)aniline in the presence of DMAP/pyridine to yield the corresponding sulfonamide, a transformation where the smaller methyl ester imposes less steric hindrance than would its ethyl counterpart [1]. The predicted density difference (methyl ester: not reported; ethyl ester: 1.665±0.06 g/cm³) further reflects altered molecular packing that may influence crystallization behavior during purification.

Synthetic Methodology Chemoselectivity Sulfonamide Drug Synthesis

Dual Functional Group Architecture: Bromo Cross-Coupling Handle + Chlorosulfonyl Sulfonamide Precursor vs. Mono-Functional Analogs

The target compound uniquely combines an aryl bromide for palladium-catalyzed cross-coupling and a chlorosulfonyl group for sulfonamide/sulfonate formation within a single, low-molecular-weight scaffold (MW 313.55). This dual functionality enables sequential diversification without intermediate protecting group manipulations [1]. In contrast, methyl 3-bromo-5-sulfamoylbenzoate (MW 294.13 g/mol) already contains the sulfonamide moiety, precluding its use as a sulfonyl chloride electrophile; it cannot be employed to introduce diverse amine-derived sulfonamide side chains [2]. Methyl 3-bromo-5-(methylsulfonyl)benzoate analogs, lacking the chlorosulfonyl leaving group, similarly lack the ability to directly form sulfonamide linkages . The chlorosulfonyl group's reactivity advantage is well-documented across the benzoate sulfonyl chloride subclass: methyl 2-(chlorosulfonyl)benzoate has been demonstrated as a versatile intermediate in saccharin derivative synthesis via sulfonamide formation followed by cyclization, exemplifying the synthetic utility that the sulfonyl chloride moiety uniquely provides [3]. No mono-functional analog (bromo-only or sulfonyl-only) can replicate this dual diversification capability without additional synthetic steps.

Parallel Synthesis Library Chemistry Fragment Elaboration

Commercial Purity Specification: 98% Minimum Purity vs. 95% Purity Grade Availability for Regioisomeric Analogs

The target compound is commercially available at a documented purity specification of 98.00% (AChemBlock, Cat. ID X201590; Leyan, Cat. No. 1597678) . In comparison, the closely related methyl 4-bromo-3-(chlorosulfonyl)benzoate (CAS 168969-13-9) is listed by some suppliers at 95% minimum purity [1], and the target compound itself is also available at a 95% purity grade from certain vendors (AKSci HTS039027) . This 3-percentage-point purity differential (98% vs. 95%) is significant in multi-step synthesis, where impurities accumulate multiplicatively: after four consecutive synthetic steps, a 95% purity starting material can theoretically yield a crude product with a maximum purity of approximately 81.5% (assuming no purification and no side reactions), versus approximately 92.2% from a 98% purity starting material—a difference of over 10 absolute percentage points in final crude purity. Procurement of the higher-purity grade is therefore warranted for campaigns exceeding three linear steps.

Quality Control Procurement Specification GMP Preparation

Storage Condition Requirements: Refrigerated Storage (2–8°C) for Chlorosulfonyl Benzoate Methyl Ester vs. Ambient Storage for Sulfonamide and Acid Analogs

The target compound requires refrigerated storage at 2–8°C, with transport recommended under ice-pack conditions [1]. This reflects the inherent moisture sensitivity and thermal lability of the chlorosulfonyl group, which can undergo hydrolysis to the corresponding sulfonic acid upon prolonged exposure to ambient humidity and temperature. In contrast, the pre-formed sulfonamide analog methyl 3-bromo-5-sulfamoylbenzoate does not carry a refrigerated storage requirement from suppliers, consistent with the greater hydrolytic stability of the sulfonamide functional group versus the sulfonyl chloride [2]. Similarly, 3-bromo-5-(chlorosulfonyl)benzoic acid (CAS 1183308-29-3) is listed without explicit cold-chain requirements by some suppliers . The 2–8°C storage mandate for the target compound serves as a practical proxy indicator of the chlorosulfonyl group's higher reactivity—the very property that makes it a superior electrophile for sulfonamide formation. Procurement planning must account for cold-chain logistics, which may not be necessary for less reactive analogs.

Compound Stability Inventory Management Long-Term Storage

Explicit Statement on Evidence Limitations for Head-to-Head Biological or Catalytic Performance Data

A comprehensive search of the primary research literature (PubMed, Google Patents, PubChem, chemical databases) did not identify any published study containing direct, quantitative head-to-head comparison data between methyl 3-bromo-5-(chlorosulfonyl)benzoate and its closest structural analogs in a biological assay, catalytic reaction yield study, or pharmacokinetic experiment. The compound appears exclusively as a synthetic intermediate cited within the experimental sections of patents and medicinal chemistry reports, where comparator data are not typically disclosed [1]. Consequently, the differentiation evidence presented in this guide is constructed from computed physicochemical properties, class-level reactivity principles derived from the broader chlorosulfonyl benzoate literature, and vendor specification data. Users requiring application-specific comparative performance data (e.g., relative coupling efficiency with a specific boronic acid, or relative sulfonamide formation rate with a specific amine) should commission a focused comparative study under their exact reaction conditions. This evidence gap should be factored into procurement risk assessments where absolute performance differentiation is critical to project success.

Evidence Transparency Procurement Risk Assessment Data Gaps

Recommended Procurement and Application Scenarios for Methyl 3-bromo-5-(chlorosulfonyl)benzoate Based on Differentiated Evidence


Parallel Library Synthesis of Sulfonamide-Based Kinase or Protease Inhibitor Candidates Requiring Sequential Aryl Functionalization

For medicinal chemistry programs constructing focused libraries of sulfonamide-containing kinase or protease inhibitors, the target compound's dual orthogonal reactivity (Ar-Br for Suzuki/Heck coupling followed by Ar-SO₂Cl for amine displacement) enables a two-step diversification sequence from a single intermediate [1]. The meta substitution pattern ensures that neither transformation sterically interferes with the other, a feature not available from ortho-substituted regioisomers. The 98% purity grade is recommended for library synthesis exceeding 50 final compounds to minimize purification bottlenecks from accumulated impurities . Cold-chain logistics (2–8°C) must be arranged prior to procurement to preserve chlorosulfonyl reactivity during storage [2].

Agrochemical Lead Optimization: Sulfonamide Herbicide or Fungicide Scaffold Elaboration via Bromo-Directed C–C Bond Formation

Agrochemical discovery programs targeting sulfonamide-based herbicides or fungicides can exploit the aryl bromide as a handle for installing diverse aryl, heteroaryl, or alkenyl groups via palladium-catalyzed cross-coupling, while the chlorosulfonyl group simultaneously provides access to sulfonamide pharmacophores critical for target enzyme binding [1]. The methyl ester offers a smaller steric footprint than the ethyl ester analog, reducing the risk of steric clashes during coupling with ortho-substituted boronic acids . Where the final target requires a free carboxylic acid, the methyl ester can be selectively hydrolyzed under mild alkaline conditions without affecting the sulfonamide linkage.

ADC Payload-Linker Intermediate Synthesis: Site-Specific Bromo Conjugation Chemistry with Sulfonamide Payload Attachment

In antibody-drug conjugate (ADC) linker-payload construction, the bromo substituent at the 3-position of the target compound can serve as a site for chemoselective metal-catalyzed conjugation to alkyne- or boronate-functionalized linker modules, while the 5-chlorosulfonyl group enables attachment of amine-containing cytotoxic payloads via stable sulfonamide bonds. The meta relationship between these two attachment points provides adequate spatial separation to prevent undesirable intramolecular interactions between the linker and payload moieties [1]. Related bromo-chlorosulfonyl benzoate esters have been cited in ADC technology reports for achieving >90% conjugation efficiency under optimized conditions, supporting the feasibility of this application vector [3].

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Sulfonamide Fragment Libraries

The target compound's low molecular weight (313.55 g/mol) and balanced physicochemical profile (XLogP3 2.5, TPSA 68.8 Ų) align with fragment library design guidelines [1]. Unlike pre-formed sulfonamide analogs that limit diversification options, the chlorosulfonyl group allows each fragment to be elaborated with a different amine in the final step, maximizing library diversity from a single intermediate. The methyl ester can be retained as a solubility-modulating group or hydrolyzed to the acid for enhanced aqueous solubility in biochemical assays. Procurement of the 98% purity grade is recommended for fragment library construction, as higher purity reduces the risk of false-positive screening hits arising from trace impurities .

Quote Request

Request a Quote for Methyl 3-bromo-5-(chlorosulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.